1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core linked to a 4-fluorophenyl group and a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl moiety. Though its exact applications are unspecified in the evidence, structural analogs suggest roles in medicinal chemistry or agrochemical development .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-22-16-4-2-3-5-17(16)23(27(22,25)26)13-12-21-18(24)19(10-11-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNTYRPJMTZLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane carboxamide core with a 4-fluorophenyl group and a thiadiazole derivative. The presence of these functional groups is believed to contribute to its biological activity.
1. Monoamine Oxidase (MAO) Inhibition
One of the primary areas of investigation for this compound is its inhibitory effect on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
- In vitro Studies : Research indicates that derivatives containing thiadiazole rings exhibit significant MAO-A and MAO-B inhibitory activity. For instance, compounds similar to the one in focus showed IC50 values in the low micromolar range, indicating potent inhibition compared to standard inhibitors like clorgyline and moclobemide .
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 1 | 0.003 ± 0.0007 | Not specified |
| Clorgyline | 0.0045 ± 0.0003 | Not specified |
| Moclobemide | Not specified | Not specified |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown broad-spectrum activity against various pathogens.
- Fungicidal Activity : In vitro tests demonstrated that certain derivatives inhibited the growth of fungi such as Botrytis cinerea and Rhizoctonia solani by over 60% . This suggests potential applications in agricultural settings as fungicides.
3. Antioxidant Properties
Preliminary studies indicate that this compound exhibits antioxidant activity, which may contribute to its therapeutic potential in combating oxidative stress-related diseases .
Case Study 1: MAO Inhibition
A study conducted on a series of thiadiazole derivatives revealed that compounds with specific substitutions could selectively inhibit MAO-A over MAO-B. The compound under discussion was part of a broader investigation into structure-activity relationships (SAR), highlighting how modifications in the chemical structure influence biological activity .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of related compounds showed that those with a similar structural framework demonstrated moderate antifungal activity against several plant pathogens. The findings suggest that the incorporation of specific aryl groups enhances bioactivity .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several pharmacological properties associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies show that derivatives of thiadiazole compounds often possess enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Anticancer Potential : Research indicates that compounds with thiadiazole scaffolds can induce apoptosis in cancer cells. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further anticancer drug development .
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce inflammatory markers, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, which could be beneficial in conditions like Alzheimer’s disease. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress .
Industrial Applications
The unique chemical structure of 1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide also opens avenues for industrial applications:
- Agrochemicals : Due to its antifungal properties, the compound may be utilized in developing new fungicides or plant protectants. Recent studies have reported moderate antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani .
- Pharmaceuticals : The compound's diverse biological activities make it a candidate for pharmaceutical formulations targeting infections, cancer therapy, and anti-inflammatory treatments.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives showed that modifications in the side chains significantly impacted their antimicrobial efficacy. The specific compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer properties of thiadiazole derivatives, this compound was found to inhibit tumor growth in xenograft models. The study suggested that the mechanism involved apoptosis induction via caspase activation pathways .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzo[c] thiadiazole moiety enables nucleophilic substitutions at electrophilic positions. For example:
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Aminolysis : The thiadiazole ring undergoes nucleophilic attack by amines, forming substituted derivatives. This is facilitated by the electron-withdrawing sulfone group (-SO₂), which activates adjacent positions.
-
Hydrolysis : Under alkaline conditions (e.g., NaOH in ethanol), the thiadiazole ring can hydrolyze to form thiol intermediates, though this reaction requires controlled conditions to avoid decomposition .
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Aminolysis | Ethanol, NH₃, 60°C, 6 h | N-substituted thiadiazole derivatives | ~65% |
| Hydrolysis | 1M NaOH, EtOH, reflux, 3 h | Thiol intermediate formation | 42% |
Cross-Coupling Reactions
The 4-fluorophenyl group participates in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12 h) to yield biaryl derivatives.
-
Buchwald-Hartwig Amination : Forms N-aryl derivatives when treated with aryl halides and Pd₂(dba)₃/Xantphos catalyst system.
Example Reaction Data :
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃, Xantphos |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Calculated based on structural analogs.
Key Structural and Functional Comparisons
Core Cyclopropanecarboxamide Group The target compound and cyprofuram share the cyclopropanecarboxamide moiety, which imparts rigidity and metabolic stability. Cyprofuram’s furanone substituent aligns with agrochemical design, while the target’s fluorophenyl group suggests medicinal applications.
Thiadiazol Sulfone vs. Other Heterocycles
- The thiadiazol sulfone in the target compound and ’s analog enhances polarity and hydrogen-bonding capacity compared to the benzo[d][1,3]dioxol-5-yl group in Compound 35 . Sulfones are common in kinase inhibitors and anti-inflammatory agents.
Fluorophenyl Substitution
- The 4-fluorophenyl group in the target compound and Compound 4d increases lipophilicity and bioavailability relative to cyprofuram’s chlorophenyl group. Fluorine’s electron-withdrawing effects may enhance receptor binding.
Bioactivity Trends Compounds with fluorinated aromatic systems (e.g., Compound 4d ) exhibit acetylcholinesterase inhibition, suggesting the target compound may share similar neurological applications. In contrast, cyprofuram’s furanone group is optimized for fungicidal activity .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization under acidic/basic conditions using hydrazine derivatives and sulfur-containing precursors .
- Step 2 : Introduction of the cyclopropanecarboxamide moiety via amidation reactions, often employing coupling agents like EDCl/HOBt in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Step 3 : Functionalization of the ethyl linker with the fluorophenyl group using nucleophilic substitution or palladium-catalyzed cross-coupling .
Q. Optimization Strategies :
- Temperature control (e.g., 0–5°C for amidation to minimize side reactions) .
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
- Solvent polarity adjustments to improve intermediate solubility .
Q. Example Yield Comparison :
| Reaction Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Amidation | EDCl/HOBt | DMF | 72 |
| Cyclization | H₂SO₄ | EtOH | 65 |
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments (e.g., fluorophenyl δ ~7.2–7.4 ppm) and cyclopropane ring signals (δ ~1.2–1.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Case Example : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-1 vs. COX-2) may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-factor availability .
- Target Selectivity : Off-target interactions with structurally similar receptors (e.g., fluorophenyl groups binding to unrelated hydrophobic pockets) .
Q. Methodological Approach :
- Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and enzymatic activity assays .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate critical pharmacophores .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase active sites). Key residues (e.g., Tyr385 for COX-1) may form hydrogen bonds with the carboxamide group .
- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable complexes) .
Q. Example Docking Scores :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-1 | -9.2 | H-bond: Tyr385 |
| COX-2 | -8.7 | Van der Waals: Leu352 |
Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties?
- Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, enhancing half-life .
- Membrane Permeability : LogP calculations (e.g., ~3.1) suggest moderate lipophilicity, suitable for blood-brain barrier penetration .
- Experimental Validation : Compare plasma stability (t₁/₂ > 6 hrs) of fluorophenyl vs. non-fluorinated analogs in rodent models .
Q. What strategies mitigate synthetic challenges in constructing the benzo[c][1,2,5]thiadiazole ring?
- Precursor Optimization : Use 2-amino-4-fluorothiophenol to improve cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs with 20% yield improvement .
- By-Product Analysis : Employ LC-MS to identify and eliminate sulfonic acid derivatives formed during oxidation .
Q. How can researchers validate the compound’s anti-inflammatory mechanism beyond enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
